molecular formula C18H25NO3S B1327188 Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate CAS No. 898788-20-0

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate

Cat. No. B1327188
M. Wt: 335.5 g/mol
InChI Key: TYUDEWJMHNKMEZ-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate is a chemical compound with the CAS Number: 898783-38-5 . It has a molecular weight of 335.47 and its IUPAC name is ethyl 5-oxo-5-[3-(thiomorpholin-4-ylmethyl)phenyl]pentanoate . This compound is used in scientific research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H25NO3S/c1-2-22-18(21)5-3-4-17(20)16-8-6-15(7-9-16)14-19-10-12-23-13-11-19/h6-9H,2-5,10-14H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The boiling point of this compound is 487.1ºC at 760 mmHg, and it has a flash point of 248.4ºC . Its density is 1.145g/cm³ .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Potential Antimicrobial Agents Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a compound related to Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate, was studied for its potential as an antimicrobial agent. The study involved the synthesis and screening of various derivatives for antibacterial and antifungal activities against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Antibacterial and Antifungal Activity Ethyl 3-oxo-3-{2-[(5-substituted-3-phenyl-1H-indol-2-yl)carbonyl]hydrazinyl}propanoates were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activity against bacterial species such as Staphylococcus aureus and Escherichia coli, and fungal species like Aspergillus niger and Candida albicans (Mathada & Mathada, 2009).

Medicinal Chemistry and Biological Activity

Cardiovascular Activity A related compound, methyl (ethyl) 2,6,6- or 2,7,7-trimethyl-5-oxo-4-(disubstituted phenyl)-1,4,5,6,7,8-hexahydro-quinoline-3-carbohydrates, was synthesized and its activity on calcium channels was observed, indicating potential cardiovascular applications (Gupta & Misra, 2008).

Cytotoxic Activity Against Cancer Cell Lines Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate and its derivatives were synthesized and showed moderate to significant cytotoxic activity against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) (Nguyen et al., 2019).

Chemical Synthesis and Structure

Synthesis of Novel Diethyl Phosphonate Derivatives Ethyl 2-oxoquinoline structure derivatives were synthesized and showed potential as anticancer agents, with some compounds exhibiting significant antitumor activities against various cancer cell lines. The mechanism of action was suggested to involve cell cycle arrest and apoptosis induction in cancer cells (Fang et al., 2016).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate .

properties

IUPAC Name

ethyl 5-oxo-5-[3-(thiomorpholin-4-ylmethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-2-22-18(21)8-4-7-17(20)16-6-3-5-15(13-16)14-19-9-11-23-12-10-19/h3,5-6,13H,2,4,7-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUDEWJMHNKMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643402
Record name Ethyl 5-oxo-5-{3-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate

CAS RN

898788-20-0
Record name Ethyl 5-oxo-5-{3-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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